molecular formula C15H15NO2S B3055291 Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl- CAS No. 63740-30-7

Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl-

Cat. No.: B3055291
CAS No.: 63740-30-7
M. Wt: 273.4 g/mol
InChI Key: MMDAJTKBPIRWJW-UHFFFAOYSA-N
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Description

The ethenyl (vinyl) moiety at the para position introduces unique steric and electronic properties, distinguishing it from other benzenesulfonamide analogues.

Properties

IUPAC Name

N-(4-ethenylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c1-3-13-6-8-14(9-7-13)16-19(17,18)15-10-4-12(2)5-11-15/h3-11,16H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDAJTKBPIRWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612889
Record name N-(4-Ethenylphenyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63740-30-7
Record name N-(4-Ethenylphenyl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl- typically involves the reaction of benzenesulfonyl chloride with 4-ethenylaniline in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-ethenylaniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or partially reduced sulfonamides.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor in the development of new materials or catalysts.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl- depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonamide group can interact with the active site of enzymes, inhibiting their function. The ethenyl group may also participate in covalent bonding or other interactions with molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Electron-Donating vs. Withdrawing Groups: The ethenyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups (e.g., nitro, cyano) in analogues like and . This difference impacts reactivity and binding affinity in biological systems.
  • Therapeutic Potential: The 4-hydroxy-4-methylcyclohexyl derivative () shows efficacy in autoimmune disorders, suggesting that bulky substituents enhance target selectivity . The ethenyl group’s planar structure may similarly influence interactions with hydrophobic enzyme pockets.
  • Synthetic Routes : Many analogues (e.g., ) are synthesized via sulfonic acid chloride reactions with amines. The ethenyl group’s introduction likely requires specialized reagents, such as palladium-catalyzed coupling.

Physicochemical Properties

  • Solubility : Polar substituents (e.g., acetyl in ) increase water solubility, whereas hydrophobic groups (e.g., benzoyl in ) reduce it. The ethenyl group’s intermediate polarity may balance solubility and membrane permeability.
  • Crystallinity : Crystallographic data (e.g., ) reveal that substituents influence packing efficiency. The ethenyl group’s rigidity may promote stable crystal lattices, aiding in structural characterization.

Biological Activity

Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl- is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an ethenylphenyl moiety and a methyl group. The presence of these functional groups influences its chemical reactivity and biological activity. The ethenyl group enhances the compound's binding affinity to various biological targets, while the methyl group may affect its solubility and stability.

The mechanism by which Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl- exerts its biological effects primarily involves:

  • Enzyme Inhibition : The sulfonamide group can bind to the active sites of specific enzymes, inhibiting their function. This is particularly relevant in the context of antimicrobial activity, where it can interfere with bacterial folic acid synthesis.
  • Receptor Modulation : The compound may act as a ligand for various receptors, modulating their activity and influencing physiological responses.

Biological Activities

Research has explored several biological activities associated with this compound:

  • Antimicrobial Activity :
    • Benzenesulfonamides are known for their antibacterial properties. The specific derivative N-(4-ethenylphenyl)-4-methyl- has shown potential in inhibiting bacterial growth through enzyme inhibition mechanisms similar to traditional sulfonamides .
  • Anti-inflammatory Effects :
    • There is evidence suggesting that derivatives of benzenesulfonamides can exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This action can reduce inflammation in various models of disease .
  • Potential Anticancer Activity :
    • Some studies indicate that benzenesulfonamide derivatives may have anticancer properties by interfering with cancer cell proliferation pathways. The specific structural features of N-(4-ethenylphenyl)-4-methyl- may enhance its efficacy against certain cancer types .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of folic acid synthesis
Anti-inflammatoryCOX enzyme inhibition
AnticancerModulation of cell proliferation pathways

Case Study: Antimicrobial Efficacy

In a study conducted on various benzenesulfonamide derivatives, it was found that N-(4-ethenylphenyl)-4-methyl- exhibited significant antibacterial activity against strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to that of established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of benzenesulfonamide derivatives highlighted that N-(4-ethenylphenyl)-4-methyl- significantly reduced inflammation in animal models induced by lipopolysaccharide (LPS). The compound was shown to decrease pro-inflammatory cytokine levels, indicating its potential for treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl-
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Benzenesulfonamide, N-(4-ethenylphenyl)-4-methyl-

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